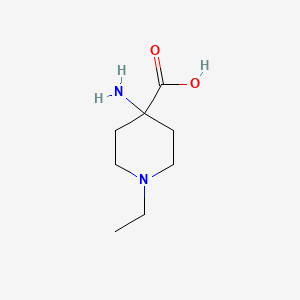

4-Amino-1-ethyl-4-piperidinecarboxylic acid

Beschreibung

4-Amino-1-ethyl-4-piperidinecarboxylic acid is a chemical compound with the molecular formula C8H16N2O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Eigenschaften

IUPAC Name |

4-amino-1-ethylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-2-10-5-3-8(9,4-6-10)7(11)12/h2-6,9H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNDFYVXJBBZDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407646 | |

| Record name | 4-AMINO-1-ETHYL-4-PIPERIDINECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500756-05-8 | |

| Record name | 4-AMINO-1-ETHYL-4-PIPERIDINECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Hydrochloric Acid-Mediated Alkylation Under Pressure

A patented method (CN115322143A) demonstrates the synthesis of 4-piperidinecarboxylic acid hydrochloride under pressurized conditions. While this protocol focuses on tert-butyl ester formation, analogous steps can be adapted for ethyl group introduction:

- Reaction Setup : 4-Piperidinecarboxylic acid is heated with concentrated HCl (1:1 mass ratio) at 85–90°C under 0.3–0.5 MPa nitrogen pressure for 4 hours.

- Workup : Cooling the mixture precipitates the hydrochloride salt, which is filtered and washed with methanol.

- Ethylation : The hydrochloride intermediate is reacted with ethylating agents (e.g., ethyl bromide) in the presence of a base like triethylamine.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Temperature | 85–90°C | |

| Pressure | 0.3–0.5 MPa | |

| Yield (Hydrochloride) | 70–75% |

This method’s pressurized environment enhances reagent solubility and reaction kinetics, though it requires specialized equipment.

Reductive Amination of Ethyl 4-Oxo-Piperidinecarboxylate

Reductive amination offers a streamlined route by concurrently introducing the amino and ethyl groups. A modified protocol from Ethyl 4-amino-1-piperidinecarboxylate synthesis (CAS 58859-46-4) provides actionable insights:

Titanium-Mediated Reductive Amination

- Starting Material : Ethyl 4-oxo-piperidine-1-carboxylate is reacted with ammonia in ethanol using titanium(IV) isopropoxide as a Lewis catalyst.

- Reduction : Sodium borohydride reduces the imine intermediate at 25°C for 3 hours.

- Isolation : The product is extracted with dichloromethane and purified via vacuum distillation.

Optimization Notes :

- Catalyst Load : 10 mol% titanium(IV) isopropoxide maximizes imine formation.

- Yield : 93% under optimal conditions.

Hydrolysis of Ethyl 4-Amino-1-piperidinecarboxylate

Converting ester derivatives to carboxylic acids is a common strategy. Ethyl 4-amino-1-piperidinecarboxylate (CAS 58859-46-4) serves as a direct precursor:

Acidic Hydrolysis

- Reaction Conditions : The ester is refluxed in 6M HCl at 110°C for 6–8 hours.

- Neutralization : The mixture is cooled, and the pH adjusted to 3–4 with NaOH to precipitate the carboxylic acid.

Performance Metrics :

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 6–8 hours | |

| Yield | 82–85% |

Solid-Phase Synthesis for High-Purity Applications

For pharmaceutical-grade material, solid-phase synthesis minimizes purification challenges:

Resin-Bound Intermediate Protocol

- Resin Functionalization : Wang resin is loaded with Fmoc-protected 4-piperidinecarboxylic acid.

- Ethylation : The immobilized acid is treated with ethyl triflate in DMF containing DIEA.

- Deprotection/Amination : Fmoc removal with piperidine, followed by amination using ammonium chloride and HOBt.

Advantages :

- Purity : >99% by HPLC.

- Scalability : Adaptable for multi-kilogram batches.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety:

Analyse Chemischer Reaktionen

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions:

Reduction and Oxidation Pathways

The amino and carboxylic acid groups participate in redox reactions:

Metabolic N-Dealkylation

In vivo, the ethyl group undergoes cytochrome P450 (CYP3A4)-mediated N-dealkylation:

| Substrate | Enzyme | Metabolite | Half-Life (HLM) | Microsomal Clearance (μL/min/mg) |

|---|---|---|---|---|

| 4-Amino-1-ethyl-4-piperidinecarboxylic acid | CYP3A4 | 4-Amino-4-piperidinecarboxylic acid | <5 minutes | 136.0 ± 13.5 |

Mechanism :

-

CYP3A4’s Ser-119 forms a hydrogen bond with the 4-amino group, positioning the α-carbon of the ethyl group near the heme iron .

-

Abstraction of a hydrogen atom generates a radical intermediate, leading to N-deethylation (Figure 1).

Ring Functionalization

The piperidine ring participates in electrophilic substitutions:

Peptide Coupling and Bioconjugation

The carboxylic acid group enables conjugation with biomolecules:

Key Structural Insights

-

Reactive Sites :

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

4-Amino-1-ethyl-4-piperidinecarboxylic acid serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in the development of new compounds.

Chemical Reactions

The compound can undergo several types of reactions, including:

- Oxidation : The amino group can be oxidized to form nitro derivatives.

- Reduction : The carboxylic acid group can be reduced to an alcohol.

- Substitution : The amino group can participate in nucleophilic substitution reactions.

| Reaction Type | Reagents Used | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate, H₂O₂ | Nitro derivatives |

| Reduction | Lithium aluminum hydride | Alcohol derivatives |

| Substitution | Alkyl halides | Substituted piperidine derivatives |

Biochemical Research

Enzyme Inhibition and Receptor Binding

Research has indicated that this compound may play a role in enzyme inhibition and receptor binding studies. It has been investigated for its potential interactions with various enzymes and receptors, particularly muscarinic acetylcholine receptors (mAChRs), which are critical in numerous physiological processes.

Cellular Effects

The compound influences cellular functions by affecting signaling pathways and gene expression. Studies have shown that it impacts intracellular calcium levels in cardiac cells, which is vital for maintaining proper cardiac function.

Pharmaceutical Applications

Therapeutic Potential

this compound is explored as an intermediate in the synthesis of pharmaceutical compounds. Its potential therapeutic effects are being studied, particularly in the context of developing new drugs targeting neurological and cardiovascular conditions.

Case Study: Synthesis of Quinolin-2(1H)-one Derivatives

In a recent study, the compound was used to synthesize quinolin-2(1H)-one derivatives, which have demonstrated biological activity against various cancer cell lines. This highlights its potential as a precursor for anticancer agents .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its dual functionality (amino and carboxylic acid groups) enables it to be used in diverse applications, from polymer synthesis to agrochemicals.

Summary of Key Findings

| Application Area | Specific Uses |

|---|---|

| Organic Chemistry | Building block for complex organic molecules |

| Biochemical Research | Enzyme inhibition, receptor binding studies |

| Pharmaceutical Research | Intermediate for drug synthesis |

| Industrial Production | Specialty chemicals and materials production |

Wirkmechanismus

The mechanism of action of 4-Amino-1-ethyl-4-piperidinecarboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylic acid group can participate in ionic interactions, further modulating the compound’s effects .

Vergleich Mit ähnlichen Verbindungen

- 4-Amino-1-piperidinecarboxylic acid

- Ethyl 4-amino-1-piperidinecarboxylate

- 1-Boc-4-aminopiperidine-4-carboxylic acid

Uniqueness: 4-Amino-1-ethyl-4-piperidinecarboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the piperidine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Biologische Aktivität

4-Amino-1-ethyl-4-piperidinecarboxylic acid (also known as 4-AEPCA) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by relevant data and research findings.

4-AEPCA is characterized by its ability to interact with various enzymes and proteins, influencing their activity. It serves as a building block in the synthesis of complex organic molecules and has been utilized in the development of various pharmaceutical compounds. The compound exhibits notable properties, including:

- Enzyme Inhibition : 4-AEPCA has been investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.

- Receptor Binding : It shows affinity for muscarinic acetylcholine receptors (mAChRs), which are critical in neurotransmission processes.

Cellular Effects

The biological activity of 4-AEPCA extends to its impact on cellular processes. Research indicates that it influences:

- Cell Signaling Pathways : The compound modulates signaling pathways that are crucial for cell survival and proliferation.

- Gene Expression : Studies have shown that 4-AEPCA can alter gene expression profiles in various cell types, affecting cellular metabolism and function.

- Intracellular Calcium Levels : In cardiac cells, 4-AEPCA has been demonstrated to affect calcium ion concentrations, which are vital for cardiac contractility and rhythm.

Molecular Mechanisms

At the molecular level, 4-AEPCA exerts its biological effects through binding interactions with biomolecules. Key mechanisms include:

- Binding to Muscarinic Receptors : The compound acts as an agonist for M1 mAChRs, influencing neurotransmitter release and neuronal excitability.

- Influence on Enzyme Activity : It can modulate the activity of enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like metabolic syndrome or neurodegenerative diseases.

Case Studies

-

Study on Cardiac Function :

- A study demonstrated that 4-AEPCA impacts intracellular calcium levels in cardiac myocytes, suggesting a role in cardiac health management. This effect could be beneficial in conditions such as heart failure where calcium handling is impaired.

- Enzyme Inhibition Studies :

- Receptor Interaction Studies :

Applications in Drug Development

Given its biological activities, 4-AEPCA has several applications:

- Pharmaceutical Development : It is being explored as an intermediate in synthesizing drugs targeting neurological disorders.

- Specialty Chemicals Production : The compound is utilized in creating specialty chemicals that may have industrial applications.

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Amino-1-piperidinecarboxylic acid | Piperidine ring with amino and carboxylic groups | Strong basicity; used extensively in biochemical research |

| Ethyl 4-amino-1-piperidinecarboxylate | Contains an ethyl ester group | Useful as a prodrug; enhances solubility |

| 1-Boc-4-aminopiperidine-4-carboxylic acid | Protected amino group (Boc) | Stability during synthesis; used in peptide chemistry |

The presence of both an amino group and a carboxylic acid group on the piperidine ring makes 4-AEPCA particularly versatile compared to other similar compounds. This dual functionality allows it to engage in a broader range of chemical reactions and biological interactions.

Q & A

Q. What are the recommended synthetic routes for 4-Amino-1-ethyl-4-piperidinecarboxylic acid, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of this compound typically involves multicomponent reactions (MCRs) or functionalization of piperidine scaffolds. A common approach is to use 4-aminopiperidine derivatives as precursors, where the ethyl group and carboxylic acid moiety are introduced via alkylation and carboxylation steps. For example, Wysong et al. (1996) demonstrated the utility of cyclic α,α-disubstituted amino acids like 4-aminopiperidine-4-carboxylic acid in peptide synthesis, which can guide analogous procedures . To optimize reaction efficiency:

- Use catalytic conditions (e.g., palladium catalysts for coupling reactions).

- Control temperature and pH to minimize side reactions (e.g., epimerization).

- Employ protecting groups (e.g., Boc) for amino and carboxyl functionalities to enhance regioselectivity .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR): To confirm proton and carbon environments, particularly distinguishing the ethyl and piperidine ring protons .

- High-Performance Liquid Chromatography (HPLC): For purity assessment (>95% is typical for research-grade material) .

- Mass Spectrometry (MS): To verify molecular weight (e.g., ESI-MS for [M+H]+ ions) .

- X-ray Crystallography: If single crystals are obtainable, to resolve stereochemistry and confirm the 3D structure .

Q. Table 1: Recommended Analytical Parameters

| Technique | Parameters | Purpose |

|---|---|---|

| HPLC | C18 column, 0.1% TFA in H2O/MeOH gradient, 254 nm UV detection | Purity quantification |

| 1H NMR | D2O or DMSO-d6, 400 MHz, δ 1.2–1.4 (ethyl CH3), δ 3.5–4.0 (piperidine CH2) | Structural confirmation |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for the synthesis of this compound derivatives?

Methodological Answer: Discrepancies in yields often arise from variations in reaction conditions or purification methods. To address this:

- Replicate protocols rigorously: Ensure solvent purity, inert atmosphere, and stoichiometric ratios match literature reports (e.g., Wysong et al. used anhydrous conditions for peptide coupling ).

- Apply Design of Experiments (DoE): Systematically vary parameters (temperature, catalyst loading) to identify optimal conditions .

- Cross-validate with multiple analytical methods: Use HPLC and NMR to detect unreacted starting materials or byproducts that may skew yield calculations .

Q. What experimental strategies are effective in studying the biological interactions of this compound with target enzymes or receptors?

Methodological Answer:

- In vitro binding assays: Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for receptors (e.g., piperidine derivatives have been studied in neurotransmitter systems ).

- Molecular docking simulations: Model the compound’s interaction with active sites (e.g., using AutoDock Vina) to predict binding modes and guide mutagenesis studies .

- Circular Dichroism (CD): Assess conformational changes in peptides or proteins upon binding, leveraging the compound’s role in stabilizing helical structures .

Q. How do steric and electronic factors influence the reactivity of this compound in multicomponent reactions?

Methodological Answer:

- Steric effects: The ethyl group at position 1 and the carboxyl group at position 4 create steric hindrance, favoring reactions at less hindered sites (e.g., amino group alkylation over carboxylate esterification) .

- Electronic effects: The electron-withdrawing carboxyl group deactivates the piperidine ring, reducing nucleophilicity. Protonation of the amino group (pKa ~9–10) enhances electrophilic reactivity in acidic conditions .

Q. Table 2: Reactivity Optimization Strategies

Key Considerations for Experimental Design

- Safety protocols: Refer to safety data sheets (SDS) for handling guidelines, as similar piperidine derivatives exhibit acute oral toxicity (Category 4) and skin irritation .

- Data validation: Always cross-check spectral data (NMR, MS) against PubChem or peer-reviewed databases to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.